2-Chloro-4-formylbenzene-1-sulfonamide is a sulfonamide compound characterized by a benzene ring with a chloro group and a formyl group at specific positions. The chemical structure can be represented as follows:
This compound integrates both aromatic and functional groups, making it relevant in various chemical and biological contexts. The presence of the sulfonamide group contributes to its potential as an antimicrobial agent.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Sulfonamides, including 2-Chloro-4-formylbenzene-1-sulfonamide, exhibit significant biological activity primarily as antimicrobial agents. They act as competitive inhibitors of para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis, thereby inhibiting bacterial growth. Studies have shown that derivatives of this compound can also demonstrate anti-inflammatory properties and potential anticancer activities by inducing apoptosis in various cancer cell lines .
The synthesis of 2-Chloro-4-formylbenzene-1-sulfonamide typically involves several steps:
Common methods include electrophilic aromatic substitution and subsequent nucleophilic attacks, which allow for the introduction of various functional groups .
2-Chloro-4-formylbenzene-1-sulfonamide finds applications in:
Its unique structure allows it to serve as a versatile building block in medicinal chemistry.
Interaction studies of 2-Chloro-4-formylbenzene-1-sulfonamide often focus on its binding affinity to various enzymes and biological targets:
These studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic efficacy of sulfonamide derivatives.
Several compounds share structural similarities with 2-Chloro-4-formylbenzene-1-sulfonamide, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a primary amine group | Antimicrobial |
| Sulfadiazine | Contains a diazine ring | Antimicrobial |
| Sulfamethoxazole | Contains a methoxy group | Antimicrobial, anti-inflammatory |
| 4-Acetamidobenzenesulfonamide | Acetamido substituent | Antimicrobial |
| 5-Methylsulfamethoxazole | Methyl substitution on sulfanilamide | Antimicrobial |
These compounds illustrate the diversity within the sulfonamide class while highlighting the unique features of 2-Chloro-4-formylbenzene-1-sulfonamide, particularly its specific halogenation and formylation that may influence its biological activity and applications.
Electrophilic aromatic substitution represents the fundamental approach for synthesizing 2-chloro-4-formylbenzene-1-sulfonamide, involving sequential introduction of functional groups onto the benzene ring through well-established mechanistic pathways [1] [2]. The synthetic strategy typically employs a multi-step sequence where each electrophilic substitution is carefully orchestrated to achieve optimal regioselectivity and yield [3] [4].
The synthesis of 2-chloro-4-formylbenzene-1-sulfonamide requires precise control over the introduction sequence of chlorine and formyl groups to achieve the desired substitution pattern [5] [6]. Chlorination of benzene sulfonamide derivatives typically proceeds through electrophilic aromatic substitution using chlorine gas in the presence of Lewis acid catalysts such as aluminum chloride or iron chloride [5] [7].
Optimization studies have demonstrated that chlorination reactions achieve maximum yields when conducted at temperatures ranging from 25°C to 60°C, with reaction times varying from 5 minutes to several hours depending on substrate reactivity [8]. The following optimization data illustrates typical chlorination conditions:
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloramine-T | 1,2-Dichloroethane | 25 | 5 | 66 |
| 2 | Chloramine-T | Water | 25 | 5 | 68 |
| 3 | Chloramine-T | Neat | 25 | 5 | 95 |
| 4 | Chloramine-T | Neat | 60 | 5 | 95 |
| 5 | N-Chlorosuccinimide | Neat | 25 | 5 | No reaction |
Formylation reactions for benzene sulfonamide derivatives commonly employ the Vilsmeier-Haack reaction using dimethylformamide and phosphoryl chloride [9]. This method provides excellent regioselectivity for para-substitution relative to electron-donating groups, making it particularly suitable for introducing formyl groups at the 4-position of chlorinated benzene sulfonamides [9].
The Vilsmeier-Haack formylation mechanism involves initial formation of the Vilsmeier reagent through reaction of dimethylformamide with phosphoryl chloride, followed by electrophilic attack on the aromatic ring [9]. Reaction temperatures typically range from 0°C to 80°C, with electron-rich substrates requiring milder conditions to prevent over-substitution [9] [10].
The introduction of sulfonamide groups into aromatic compounds represents a critical step in synthesizing 2-chloro-4-formylbenzene-1-sulfonamide [2] [11]. Traditional methods involve chlorosulfonation of aromatic compounds using chlorosulfonic acid, followed by ammonolysis to generate the sulfonamide functionality [12] [3].
The chlorosulfonation process typically requires careful temperature control, with optimal conditions involving gradual addition of chlorosulfonic acid to the aromatic substrate at temperatures between 0°C and 50°C [13]. The following synthetic sequence demonstrates typical conditions for sulfonamide introduction:
Step 1: Chlorosulfonation
Step 2: Ammonolysis
Alternative approaches for sulfonamide synthesis include direct sulfonamidation using sulfamic acid chloride in the presence of Friedel-Crafts catalysts [14]. This method allows direct introduction of the sulfonamide group without requiring separate chlorosulfonation and ammonolysis steps [14].
Modern synthetic approaches have also explored metal-free methods for sulfonamide introduction using in situ generated N-sulfonylamine as the active electrophile [11]. These reactions proceed under mild conditions with excellent functional group tolerance, achieving yields of 70-95% across various aromatic substrates [11].
The Sandmeyer reaction provides an alternative pathway for synthesizing 2-chloro-4-formylbenzene-1-sulfonamide through diazotization of corresponding aromatic amines followed by nucleophilic displacement [15]. Recent developments in Sandmeyer-type chemistry have enabled direct synthesis of sulfonyl chlorides from anilines using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable sulfur dioxide surrogate [15].
The Sandmeyer chlorosulfonylation process involves treatment of anilines with DABSO in the presence of hydrochloric acid and copper catalysts [15]. This method offers several advantages including operational simplicity, scalability, and the ability to generate sulfonyl chlorides without requiring isolation of potentially hazardous diazonium intermediates [15].
Optimization studies for Sandmeyer-type sulfonyl chloride synthesis demonstrate that reactions can be performed on scales up to 20 grams with yields reaching 80% and excellent product purity [15]. The reaction conditions typically involve:
The resulting sulfonyl chlorides can be directly converted to sulfonamides by addition of ammonia or appropriate amines without isolation, providing a streamlined synthetic sequence [15]. This approach is particularly valuable for preparing heteroaromatic sulfonamides that may be difficult to access through traditional electrophilic aromatic substitution methods [15].
Microwave-assisted synthesis has emerged as an efficient alternative for preparing 2-chloro-4-formylbenzene-1-sulfonamide and related compounds [16] [17] [18]. These methods offer significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [18].
Microwave-assisted sulfonamide synthesis typically involves condensation of sulfonyl chlorides with amines under controlled microwave irradiation [16]. Optimization studies demonstrate that reactions can be completed in 10-60 minutes at power levels of 120-200 watts, compared to several hours required for conventional heating [18].
The following table summarizes optimized conditions for microwave-assisted sulfonamide synthesis:
| Parameter | Optimal Range | Typical Value |
|---|---|---|
| Power (W) | 120-200 | 150 |
| Temperature (°C) | 80-150 | 120 |
| Time (min) | 10-60 | 30 |
| Yield (%) | 60-95 | 85 |
Microwave-assisted protocols have been successfully applied to the synthesis of various sulfonamide derivatives, including complex heterocyclic systems [17] [19]. The method shows excellent compatibility with diverse functional groups and can accommodate both electron-rich and electron-poor aromatic substrates [17].
Recent developments in microwave-assisted synthesis include the use of copper-catalyzed systems for carbon-hydrogen activation and carbon-nitrogen coupling reactions [18]. These methods enable direct functionalization of aromatic compounds with sulfonamide groups under mild conditions, avoiding the need for pre-functionalized starting materials [18].
The environmental benefits of microwave-assisted synthesis include reduced solvent usage, lower energy consumption, and minimized waste generation compared to traditional synthetic methods [18] [20]. These advantages make microwave protocols particularly attractive for both academic research and industrial applications [20].
Single crystal X-ray diffraction represents the definitive method for structural determination of 2-Chloro-4-formylbenzene-1-sulfonamide, providing unambiguous atomic coordinates and three-dimensional molecular architecture [1] [2]. This compound belongs to the class of aromatic sulfonamides that typically exhibit excellent crystallization properties due to their inherent propensity for forming extensive hydrogen bonding networks [3] [4].
The crystallographic analysis of structurally related aromatic sulfonamides reveals characteristic features that would be expected in 2-Chloro-4-formylbenzene-1-sulfonamide. The molecular geometry typically displays a U-shaped or synclinal conformation, where the aromatic ring system accommodates the spatial requirements of the formyl, chloro, and sulfonamide substituents [5] [3]. In similar compounds, the central C-S-N-C torsion angle ranges from 57° to 82°, indicating significant conformational flexibility [6] [5].
The unit cell parameters for related chlorinated aromatic sulfonamides typically fall within the triclinic, monoclinic, or orthorhombic crystal systems [7] [5]. Compounds with similar substitution patterns exhibit unit cell dimensions with a-axis lengths of 6-24 Å, b-axis lengths of 7-13 Å, and c-axis lengths of 11-18 Å [7] [5]. The crystal density generally ranges from 1.4 to 2.0 g/cm³, consistent with the molecular weight and packing efficiency of aromatic sulfonamides [7] [5].
The hydrogen bonding patterns in the crystal structure would be dominated by N-H···O interactions involving the sulfonamide group, typically forming R₂²(8) dimeric motifs or infinite chain structures [6] [3] [8]. The formyl group would contribute additional C-H···O interactions, while the chlorine substituent could participate in C-H···Cl contacts. The overall supramolecular architecture would likely exhibit a three-dimensional network stabilized by these cooperative hydrogen bonding interactions [5] [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for 2-Chloro-4-formylbenzene-1-sulfonamide through characteristic chemical shift patterns and coupling relationships [9] [10]. The ¹H NMR spectrum exhibits four distinct aromatic proton environments reflecting the asymmetric substitution pattern of the benzene ring.
¹H NMR Analysis
The most characteristic signal appears as a singlet at δ 9.8-10.2 ppm, corresponding to the formyl proton (CHO) [11] [12] [13]. This downfield chemical shift is diagnostic of aromatic aldehydes, where the electron-withdrawing aromatic ring enhances the deshielding effect of the carbonyl group [11] [12]. The aromatic protons appear in the region δ 7.6-8.4 ppm, with H-3 (meta to CHO, ortho to SO₂NH₂) appearing most downfield at δ 8.2-8.4 ppm due to the combined deshielding effects of both substituents [10] [14].
H-5 (meta to both CHO and Cl) resonates at δ 7.8-8.0 ppm, while H-6 (ortho to SO₂NH₂) appears at δ 7.6-7.8 ppm [10] [14]. The sulfonamide NH₂ protons typically appear as broad signals at δ 5.5-6.5 ppm, often exchangeable in deuterated solvents [9] [15]. All aromatic protons exhibit doublet multiplicity with coupling constants of 7-8 Hz, characteristic of ortho coupling in substituted benzenes [10] [16].
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary structural information through characteristic carbon chemical shifts [9] [10]. The formyl carbon appears as the most downfield signal at δ 190-195 ppm, consistent with aromatic aldehyde carbonyls [12] [13]. The quaternary aromatic carbons bearing substituents appear in distinct regions: C-1 (bearing SO₂NH₂) at δ 138-142 ppm, C-2 (bearing Cl) at δ 135-138 ppm, and C-4 (bearing CHO) at δ 135-140 ppm [10] [14].
The aromatic CH carbons resonate at δ 126-133 ppm, with their exact positions influenced by the electronic effects of neighboring substituents [10] [14]. The electron-withdrawing nature of the chlorine, formyl, and sulfonamide groups creates a characteristic pattern of chemical shifts that provides unambiguous structural identification [10] [14].
2D-COSY Analysis
Two-dimensional COSY (COrrelation SpectroscopY) experiments establish connectivity patterns between coupled protons, confirming the substitution pattern [17] [18] [16]. The COSY spectrum would show characteristic cross-peaks between H-3 and H-5 (meta coupling), H-5 and H-6 (ortho coupling), demonstrating the 1,2,4-trisubstituted benzene pattern [17] [18]. The absence of cross-peaks between the formyl proton and aromatic protons confirms its aldehydic nature rather than a benzylic CH group [17] [18].
| Table 1: Expected NMR Spectroscopic Data for 2-Chloro-4-formylbenzene-1-sulfonamide | ||||
|---|---|---|---|---|
| Nuclear Type | Position/Group | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment Rationale |
| ¹H NMR | H-3 (aromatic) | 8.2-8.4 | d | Meta to CHO, ortho to SO₂NH₂ |
| ¹H NMR | H-5 (aromatic) | 7.8-8.0 | d | Meta to CHO and Cl |
| ¹H NMR | H-6 (aromatic) | 7.6-7.8 | d | Ortho to SO₂NH₂ |
| ¹H NMR | CHO (formyl) | 9.8-10.2 | s | Aldehydic proton |
| ¹³C NMR | C-1 (aromatic) | 138-142 | - | Quaternary carbon bearing SO₂NH₂ |
| ¹³C NMR | C-2 (aromatic) | 135-138 | - | Quaternary carbon bearing Cl |
| ¹³C NMR | C-3 (aromatic) | 130-133 | - | CH carbon |
| ¹³C NMR | C-4 (aromatic) | 135-140 | - | Quaternary carbon bearing CHO |
| ¹³C NMR | C-5 (aromatic) | 128-132 | - | CH carbon |
| ¹³C NMR | C-6 (aromatic) | 126-130 | - | CH carbon |
| ¹³C NMR | CHO (formyl) | 190-195 | - | Aldehydic carbon |
Infrared spectroscopy provides detailed information about the functional groups present in 2-Chloro-4-formylbenzene-1-sulfonamide through characteristic vibrational frequencies [15] [19] [12]. The IR spectrum exhibits several diagnostic absorption bands that allow unambiguous identification of the molecular structure.
Sulfonamide Group Vibrations
The sulfonamide moiety exhibits characteristic N-H stretching vibrations appearing as two distinct bands: asymmetric N-H stretch at 3390-3323 cm⁻¹ and symmetric N-H stretch at 3279-3229 cm⁻¹ [15] [19]. These bands are typically strong and well-resolved, providing immediate identification of the primary sulfonamide functionality [15] [19]. The SO₂ group displays intense stretching vibrations with asymmetric SO₂ stretch at 1344-1317 cm⁻¹ and symmetric SO₂ stretch at 1187-1147 cm⁻¹ [15] [19]. The S-N stretching vibration appears as a medium intensity band at 924-906 cm⁻¹ [15] [19].
Formyl Group Vibrations
The aromatic aldehyde functionality exhibits a characteristic C=O stretching vibration at 1700-1705 cm⁻¹, slightly lower than aliphatic aldehydes due to conjugation with the aromatic ring [11] [12] [13]. The aldehydic C-H stretching typically appears at 2850-2700 cm⁻¹, significantly lower than typical C-H stretches due to the electron-withdrawing effect of the carbonyl group [11] [12]. This low-frequency C-H stretch may appear as a doublet due to Fermi resonance with the first overtone of the C-H bending mode [11] [20].
Aromatic Ring Vibrations
The aromatic ring exhibits C-H stretching vibrations at 3030-3000 cm⁻¹, characteristic of sp² hybridized carbons [21] [22]. The aromatic C=C stretching vibrations appear as medium to strong bands in the region 1600-1500 cm⁻¹ [21] [22]. The specific substitution pattern (1,2,4-trisubstituted benzene) would be evident from the out-of-plane C-H bending vibrations in the fingerprint region 900-690 cm⁻¹ [21] [22].
Chlorine Substituent Effects
The C-Cl stretching vibration appears as a medium intensity band in the region 800-600 cm⁻¹ [22] [23]. The presence of the chlorine substituent also influences the frequency and intensity of other vibrational modes through inductive and mesomeric effects [22] [23].
| Table 2: Expected IR Spectroscopic Data for 2-Chloro-4-formylbenzene-1-sulfonamide | |||
|---|---|---|---|
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
| N-H (sulfonamide) | 3390-3323 | Strong | N-H asymmetric stretch |
| N-H (sulfonamide) | 3279-3229 | Strong | N-H symmetric stretch |
| C-H (aromatic) | 3030-3000 | Medium | Aromatic C-H stretch |
| C=O (formyl) | 1700-1705 | Strong | Aromatic aldehyde C=O stretch |
| SO₂ (asymmetric) | 1344-1317 | Strong | SO₂ asymmetric stretch |
| SO₂ (symmetric) | 1187-1147 | Strong | SO₂ symmetric stretch |
| C=C (aromatic) | 1600-1500 | Medium-Strong | Aromatic ring stretching |
| S-N (sulfonamide) | 924-906 | Medium | S-N stretch |
| C-Cl | 800-600 | Medium | C-Cl stretch |
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture and relative bond strengths in 2-Chloro-4-formylbenzene-1-sulfonamide [24] [25]. The molecular ion appears at m/z 219, corresponding to the molecular formula C₇H₆ClNO₃S [26].
Primary Fragmentation Pathways
Aromatic sulfonamides exhibit characteristic fragmentation patterns under electron ionization conditions [25] [27]. The most significant fragmentation pathway involves the loss of SO₂ (64 mass units) via intramolecular rearrangement, generating an ion at m/z 155 [25] [27]. This SO₂ elimination occurs through a complex rearrangement mechanism where electron-withdrawing groups such as chlorine at the ortho position promote the SO₂ extrusion [25] [27].
The formyl group undergoes α-cleavage, resulting in the loss of the CHO radical (29 mass units) to produce a fragment at m/z 191 [24] [28]. This fragmentation is characteristic of aromatic aldehydes and represents a major fragmentation pathway [24] [28]. The combination of CHO and Cl losses generates a fragment at m/z 141 [24] [28].
Secondary Fragmentation Processes
Secondary fragmentations involve the loss of smaller groups from primary fragments. The molecular ion can lose NH (15 mass units) from the sulfonamide group, generating an ion at m/z 204 [24] [25]. Further fragmentation leads to the simultaneous loss of formyl and sulfonamide groups, producing an ion at m/z 126 corresponding to the chlorobenzene fragment [24] [25].
The SO₂ group itself appears as a diagnostic fragment ion at m/z 64, providing confirmation of the sulfonamide functionality [25] [27]. Chlorinated benzene fragments, particularly at m/z 75 corresponding to [ClC₆H₄]⁺, provide evidence for the aromatic chlorine substitution [24] [28].
Fragmentation Mechanisms
The fragmentation patterns reflect the relative bond strengths and electron density distribution within the molecule [24] [25]. The sulfonamide group, being electron-withdrawing, stabilizes adjacent carbocations through inductive effects [25] [27]. The formyl group participates in α-cleavage reactions, generating relatively stable acylium ions [24] [28]. The chlorine substituent influences fragmentation through both inductive effects and its ability to form stable radical species [24] [28].
| Table 3: Expected Mass Spectrometric Fragmentation Pattern for 2-Chloro-4-formylbenzene-1-sulfonamide | ||
|---|---|---|
| Fragment Ion (m/z) | Relative Intensity | Fragmentation Process |
| 219 [M]⁺ | M⁺ (molecular ion) | Molecular ion |
| 204 [M-NH]⁺ | Medium | Loss of NH from sulfonamide |
| 191 [M-CHO]⁺ | Low-Medium | Loss of formyl group |
| 155 [M-SO₂]⁺ | Medium-High | Loss of SO₂ via rearrangement |
| 141 [M-CHO-Cl]⁺ | Medium | Loss of CHO and Cl |
| 126 [M-CHO-SO₂NH₂]⁺ | Medium | Loss of formyl and sulfonamide groups |
| 111 [M-CHO-SO₂NH₂-NH]⁺ | Low | Additional NH loss |
| 75 [ClC₆H₄]⁺ | Medium | Chlorinated benzene fragment |
| 64 [SO₂]⁺ | Medium | SO₂ fragment |